Tie2 kinase inhibitor 3 is derived from a series of small molecule compounds designed to inhibit the Tie2 receptor. It belongs to a broader class of compounds known as receptor tyrosine kinase inhibitors. These inhibitors are typically characterized by their ability to interfere with the phosphorylation processes that activate various signaling pathways involved in cell proliferation, survival, and migration.
The synthesis of Tie2 kinase inhibitor 3 involves several steps that typically include:
The molecular structure of Tie2 kinase inhibitor 3 can be analyzed through various methods:
Tie2 kinase inhibitor 3 undergoes specific chemical reactions that are essential for its activity:
The mechanism by which Tie2 kinase inhibitor 3 exerts its effects involves several key steps:
Understanding the physical and chemical properties of Tie2 kinase inhibitor 3 is essential for its application:
Tie2 kinase inhibitor 3 has several promising applications in scientific research:
Tie2 kinase inhibitor 3 disrupts the angiopoietin-Tie2 axis by exploiting structural nuances in ligand-receptor interactions. Angiopoietin-1 (Ang1) and Ang2 bind Tie2’s second immunoglobulin (Ig2) domain but exhibit divergent functional outcomes due to distinct oligomerization states and regulatory mechanisms. Ang1 forms higher-order oligomers (tetramers/pentamers) that cluster Tie2 receptors, enabling trans-autophosphorylation. In contrast, Ang2 primarily exists as dimers that occupy Tie2 without inducing robust clustering, acting as a context-dependent antagonist [4] [8].
Tie2 kinase inhibitor 3 indirectly modulates this system by preventing receptor phosphorylation downstream of ligand binding. Crucially, Tie1—a related orphan receptor—forms heterocomplexes with Tie2 that sterically hinder Ang1 binding. Ang2, however, accesses Tie2 even within Tie1-Tie2 complexes due to its distinct binding kinetics [2] [9]. Inhibitor 3 exacerbates Ang2’s antagonism by blocking residual Tie2 activation, shifting the balance toward vascular destabilization. Recent mutagenesis studies identify key interfacial residues (e.g., His168 in Tie2) that differentially govern Ang1 versus Ang2 affinity. His168 deletion in engineered Tie2 variants ablates Ang1 binding while preserving Ang2 recognition, highlighting targetable asymmetry in ligand engagement [8].
Table 1: Key Residues Governing Tie2-Angiopoietin Specificity
Residue (Tie2) | Role in Ang1 Binding | Role in Ang2 Binding | Impact of Mutation |
---|---|---|---|
His168 | Critical hydrogen bonding | Minimal involvement | Abolishes Ang1 binding |
Phe161 | Hydrophobic anchoring | Hydrophobic anchoring | Reduces both ligands |
Ser164 | Stabilizes loop conformation | Weak interactions | Enhances Ang2 selectivity if mutated |
Arg167 | Salt bridge formation | Not required | Disrupts Ang1 affinity |
Tie2 kinase inhibitor 3 (CAS: 870225-11-9) is a potent ATP-competitive inhibitor with an IC₅₀ of 30 nM. It binds the hinge region of Tie2’s catalytic kinase domain, obstructing ATP access and preventing phosphotransfer. Structural analyses reveal that inhibitor 3 occupies the hydrophobic pocket adjacent to the ATP-binding site through its fluorinated phenyl and pyrimidine moieties, forming critical van der Waals contacts and hydrogen bonds with residues like Glu898 and Asp976 [3] [5].
Unlike monoclonal antibodies targeting Tie2’s extracellular domain (e.g., hTAAB), inhibitor 3 acts intracellularly, bypassing ligand-dependent activation mechanisms. hTAAB agonizes Tie2 by clustering preformed dimers via the membrane-proximal fibronectin type III (Fn3) domain, inducing polygonal receptor assemblies resistant to Ang2 antagonism [7]. In contrast, inhibitor 3’s ATP-site binding allosterically destabilizes active conformations, rendering receptor clustering ineffective for downstream signaling. This mechanism ensures inhibition even when Tie2 is engaged by agonistic ligands or antibodies.
Tie2 kinase inhibitor 3 potently blocks pro-survival and angiogenic signaling by inhibiting phosphorylation cascades. Upon Tie2 activation by Ang1, PI3K recruits to phospho-Tyr1102/1108 residues, catalyzing PIP₃ production and Akt activation. Inhibitor 3 reduces Akt phosphorylation (Ser473) by >70% at 100 nM in endothelial cells, triggering apoptosis and suppressing tube formation [1] [3]. Concurrently, it attenuates MAPK/ERK signaling by blocking Tie2-mediated Shc-Grb2-SOS complex formation, reducing endothelial proliferation and migration.
Table 2: Cellular Efficacy of Tie2 Kinase Inhibitors
Inhibitor | IC₅₀ (Tie2) | Akt Inhibition (IC₅₀) | Tube Formation Suppression |
---|---|---|---|
Tie2 kinase inhibitor 3 | 30 nM | 52 nM | >80% at 1 μM |
Tie2 kinase inhibitor 1 | 0.25 μM | ~0.3 μM | ~60% at 5 μM |
Compound 7 (from [1]) | 0.3 μM | Not reported | Significant at 10 μM |
Tie2 kinase inhibitor 3 indirectly regulates eNOS by disrupting Tie2-VE-PTP crosstalk. Physiological Tie2 activation inhibits VE-PTP, a phosphatase that dephosphorylates eNOS at Tyr81. Unphosphorylated eNOS shows reduced activity, diminishing nitric oxide (NO) production. Inhibitor 3’s blockade of Tie2 phosphorylation sustains VE-PTP activity, leading to eNOS inactivation [6]. This disrupts NO-mediated vasodilation and endothelial homeostasis, contributing to anti-angiogenic effects. Notably, VE-PTP inhibitors (e.g., AKB-9778) rescue eNOS function in diabetic models, underscoring the inverse relationship between Tie2 activity and VE-PTP-mediated eNOS suppression [6].
Tie2 kinase inhibitor 3 prevents trans-autophosphorylation by stabilizing inactive monomeric states. Native Tie2 exists as preformed dimers via Fn3 domain interactions, but catalytic activation requires ligand-induced clustering that brings kinase domains into proximity. Inhibitor 3 binds the kinase domain, locking it in a closed conformation that sterically impedes dimerization interfaces [7]. This is distinct from antibodies like hTAAB, which force large polygonal clusters (e.g., hexameric rings) yet remain susceptible to small-molecule kinase inhibition [7].
In choroidal neovascularization models, inhibitor 3 significantly reduces aberrant vessel growth by blocking autophosphorylation at residues Tyr992 (activation loop) and Tyr1102/1108 (docking sites for PI3K). This contrasts with soluble Tie2 ectodomains (sTie2), which require >300-fold molar excess over Ang1 to inhibit signaling—a physiologically irrelevant ratio [10]. Inhibitor 3 achieves equivalent suppression at nanomolar concentrations, highlighting its therapeutic advantage.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7